3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
CAS No.: 328022-12-4
Cat. No.: VC21445261
Molecular Formula: C20H16Cl2O3
Molecular Weight: 375.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328022-12-4 |
|---|---|
| Molecular Formula | C20H16Cl2O3 |
| Molecular Weight | 375.2g/mol |
| IUPAC Name | 3-[(2,4-dichlorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C20H16Cl2O3/c21-13-6-5-12(18(22)9-13)11-24-14-7-8-16-15-3-1-2-4-17(15)20(23)25-19(16)10-14/h5-10H,1-4,11H2 |
| Standard InChI Key | VPABGOUIOCUOSS-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC2=O |
| Canonical SMILES | C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC2=O |
Introduction
Chemical Identity and Structure
3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is characterized by a complex molecular structure composed of multiple ring systems and functional groups. The compound's structural and identification details are summarized in Table 1.
Table 1: Chemical Identity of 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
| Parameter | Information |
|---|---|
| CAS Registry Number | 328022-12-4 |
| Molecular Formula | C₂₀H₁₆Cl₂O₃ |
| Molecular Weight | 375.2 g/mol |
| IUPAC Name | 3-[(2,4-dichlorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
| Synonyms | 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one |
The structural composition of this compound consists of a tetrahydrobenzo[c]chromenone core structure with a dichlorobenzyl ether moiety attached at the 3-position. The molecule contains three oxygen atoms: one involved in the ether linkage connecting the dichlorobenzyl group, one in the chromenone ring system, and one forming the carbonyl group in the lactone ring. The presence of two chlorine atoms at positions 2 and 4 of the benzyl group enhances its lipophilicity and may influence its biological interactions.
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is crucial for its characterization, handling, and application in research settings.
Table 2: Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Physical State | Not specified in available data |
| Molecular Weight | 375.2 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Solubility | Not specified in available data |
| Stability | Stable under recommended temperatures and pressures |
The compound features a benzochromene core, which typically contributes to its relative stability. The presence of chlorine substituents enhances its reactivity and biological activity, making it a subject of interest in various scientific fields. These halogens also increase the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
Synthesis and Preparation
The synthesis of 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, reflecting the complexity of its structure.
Biological Activities and Applications
| Activity | Mechanism/Target | Notes |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory signaling pathways | Observed in similar benzochromene compounds |
| Anticancer | Modulation of pathways involved in cell proliferation and apoptosis | Influenced by structural features including halogen substituents |
| Other potential activities | Interaction with various biological targets | Further research needed to characterize specific effects |
Structure-Activity Relationships
The biological activities of benzochromene derivatives are influenced by their structural features. In the case of 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, several structural elements may contribute to its potential biological effects:
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The tetrahydrobenzo[c]chromenone core provides a rigid scaffold that may influence binding to biological targets
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The dichlorobenzyl ether moiety enhances lipophilicity, potentially affecting membrane permeability
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The chlorine substituents at positions 2 and 4 may influence electronic properties and receptor interactions
For comparison, a related compound, 3-[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, differs in the position of the chlorine atoms (3,4 instead of 2,4), which may result in altered biological activities due to differences in electron distribution and steric effects.
Related Compounds and Structural Analogues
Several structurally related compounds have been reported in the literature, providing context for understanding the properties and potential applications of 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.
Table 4: Structural Analogues of 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
| Compound | Molecular Formula | Molecular Weight | Structural Difference |
|---|---|---|---|
| 3-[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | C₂₀H₁₆Cl₂O₃ | 375.2 g/mol | Chlorine atoms at positions 3,4 instead of 2,4 |
| 2-chloro-3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | C₂₀H₁₅Cl₃O₃ | 409.7 g/mol | Additional chlorine atom at position 2 of the benzochromene core |
| 3-((2,6-dichlorobenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | C₂₁H₁₈Cl₂O₃ | 389.3 g/mol | Chlorine atoms at positions 2,6 and additional methyl group at position 4 |
The differences in substitution patterns among these analogues provide valuable insights into structure-activity relationships. For example, the positional isomer 3-[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may exhibit different biological activities due to altered electronic and steric properties. Similarly, the addition of a chlorine atom in 2-chloro-3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may affect its lipophilicity and interaction with biological targets.
These structural variations provide a foundation for comparative studies to understand how specific modifications influence physicochemical properties and biological activities.
Current Research Status and Future Directions
Future Research Directions
Several promising avenues for future research include:
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Comprehensive characterization of specific biological activities and molecular targets
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Investigation of potential applications in medicinal chemistry, particularly in areas where anti-inflammatory or anticancer properties would be beneficial
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Optimization of structural features to enhance desired activities while minimizing potential toxicities
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Development of more efficient and environmentally friendly synthetic approaches
Further research is needed to elucidate the specific biological effects of 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and to determine its potential value in drug discovery and development.
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